2-Thiouracil-13C,15N2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

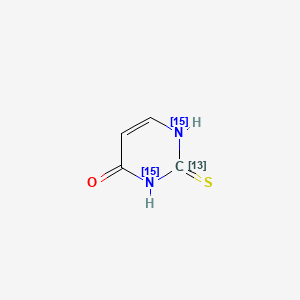

2-sulfanylidene-(213C,1,3-15N2)1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMGGZBWXRYJHK-VMGGCIAMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15NH][13C](=S)[15NH]C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Thiouracil-¹³C,¹⁵N₂ for Researchers and Drug Development Professionals

An overview of the isotopically labeled compound 2-Thiouracil-¹³C,¹⁵N₂, a valuable tool in diverse research fields, from metabolic studies to targeted drug development. This guide provides a comprehensive analysis of its chemical properties, synthesis, and key applications, supported by detailed experimental protocols and visual diagrams of its mechanisms of action.

Core Chemical Properties

2-Thiouracil-¹³C,¹⁵N₂ is the isotopically labeled form of 2-thiouracil, a derivative of uracil where the oxygen atom at the second position is replaced by a sulfur atom. The stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are incorporated into the pyrimidine ring, making it a powerful tracer for metabolic and pharmacokinetic studies.

Below is a summary of its key chemical and physical properties. The data for the labeled compound is primarily based on supplier specifications, while some physical properties are referenced from the unlabeled analogue due to their expected similarity.

| Property | Value | Source |

| Molecular Formula | ¹³CC₃H₄¹⁵N₂OS | [1] |

| Molecular Weight | 131.13 g/mol | [1] |

| Appearance | White to pale cream-colored powder or crystals | [2] |

| Melting Point | >300 °C (with decomposition) | [2] |

| Solubility | Very slightly soluble in water; soluble in alkaline solutions | [2][3] |

| Purity | ≥98% | [4] |

| Isotopic Enrichment | ≥99% for ¹³C, ≥98% for ¹⁵N | [4] |

| Unlabeled CAS Number | 141-90-2 | [1][5] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 2-Thiouracil-¹³C,¹⁵N₂

This synthesis involves the condensation of an isotopically labeled thiourea with a β-keto ester.

Materials:

-

[¹³C,¹⁵N₂]-Thiourea

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve [¹³C,¹⁵N₂]-Thiourea in absolute ethanol.

-

Addition of Base: To this solution, add a solution of sodium ethoxide in ethanol.

-

Condensation: Slowly add ethyl acetoacetate to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid. The product, 2-Thiouracil-¹³C,¹⁵N₂, will precipitate out of the solution.

-

Purification: Filter the precipitate and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) and Mass Spectrometry to verify the incorporation of the stable isotopes.

Key Applications and Mechanisms of Action

2-Thiouracil and its labeled counterpart have significant applications in biomedical research, primarily as an antithyroid agent, a selective inhibitor of neuronal nitric oxide synthase (nNOS), and as a melanoma imaging agent.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

2-Thiouracil is a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), an enzyme involved in various physiological and pathological processes in the nervous system.[6][7] It exerts its inhibitory effect by interfering with the dimerization of nNOS monomers, a crucial step for its enzymatic activity.[6] Specifically, 2-thiouracil antagonizes the binding of the cofactor tetrahydrobiopterin (BH4), which is essential for the dimerization and activation of the enzyme.[6]

Melanoma Imaging

2-Thiouracil exhibits a remarkable specificity for melanoma cells, as it is selectively incorporated into the melanin pigment during its synthesis.[8] This property makes radiolabeled versions of 2-thiouracil, such as those containing Iodine-123 or Carbon-14, valuable agents for the non-invasive imaging and diagnosis of melanoma. The isotopically labeled 2-Thiouracil-¹³C,¹⁵N₂ can be used in preclinical studies to trace its uptake and metabolism within melanoma cells.

Metabolic Tracing and Flux Analysis

The presence of ¹³C and ¹⁵N labels in 2-Thiouracil-¹³C,¹⁵N₂ allows researchers to trace its metabolic fate and quantify its contribution to various metabolic pathways. This is particularly useful in metabolic flux analysis (MFA), a powerful technique to determine the rates of metabolic reactions within a biological system.

Experimental Protocol: Metabolic Tracing in Cell Culture

Objective: To trace the incorporation of 2-Thiouracil-¹³C,¹⁵N₂ into cellular metabolites.

Materials:

-

Cancer cell line of interest (e.g., melanoma cell line)

-

Cell culture medium

-

2-Thiouracil-¹³C,¹⁵N₂

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture: Culture the cells to a desired confluency in standard medium.

-

Labeling: Replace the standard medium with a medium containing a known concentration of 2-Thiouracil-¹³C,¹⁵N₂.

-

Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled compound.

-

Metabolite Extraction: Harvest the cells and perform metabolite extraction using a suitable method (e.g., methanol-chloroform extraction).

-

LC-MS Analysis: Analyze the extracted metabolites using LC-MS to identify and quantify the isotopically labeled species. The mass shift corresponding to the incorporation of ¹³C and ¹⁵N will indicate the metabolic pathways involving 2-thiouracil.

-

Data Analysis: Analyze the mass isotopomer distribution to determine the relative contribution of 2-Thiouracil-¹³C,¹⁵N₂ to different metabolic pools and to calculate metabolic fluxes.

Conclusion

2-Thiouracil-¹³C,¹⁵N₂ is a versatile and powerful research tool with significant potential in drug development and biomedical research. Its unique chemical properties and biological activities, combined with the utility of stable isotope labeling, provide researchers with a valuable probe to investigate complex biological processes, from enzyme kinetics and metabolic pathways to targeted disease imaging and therapy. This guide serves as a foundational resource for scientists and professionals seeking to leverage the capabilities of this important labeled compound in their research endeavors.

References

- 1. Thiouracil-13C,15N2 | CymitQuimica [cymitquimica.com]

- 2. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. Thiouracil-13C,15N2 | CAS | LGC Standards [lgcstandards.com]

- 6. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Uptake of 123I-5-iodo-2-thiouracil, a possible radiopharmaceutical for noninvasive detection of ocular melanoma, in melanotic and amelanotic melanomas in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of 2-Thiouracil-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of isotopically labeled 2-Thiouracil-¹³C,¹⁵N₂, its isotopic enrichment levels, and its applications in research, particularly in drug development. The methodologies for key experiments are detailed, and signaling pathways are visualized to facilitate a comprehensive understanding of its biological roles.

Introduction

2-Thiouracil, a heterocyclic compound, is an analog of the pyrimidine base uracil. It has significant biological activities, including antithyyroid properties and the ability to selectively inhibit neuronal nitric oxide synthase (nNOS).[1][2][3] The isotopically labeled version, 2-Thiouracil-¹³C,¹⁵N₂, serves as a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.[3] The incorporation of stable heavy isotopes like ¹³C and ¹⁵N allows for the precise tracing and quantification of the molecule in complex biological systems without the concerns associated with radioisotopes.

Synthesis of 2-Thiouracil-¹³C,¹⁵N₂

The synthesis of 2-Thiouracil-¹³C,¹⁵N₂ involves the preparation of an isotopically labeled pyrimidine precursor followed by thionation. A chemo-enzymatic approach is a versatile method for producing isotopically labeled pyrimidines with high efficiency.[4] This method combines chemical synthesis of the labeled nucleobase with enzymatic reactions to achieve specific labeling patterns.

Isotopic Enrichment

The isotopic enrichment of commercially available 2-Thiouracil-¹³C,¹⁵N₂ is typically high, ensuring its utility as a tracer and internal standard. The data below is a summary of typical enrichment levels.

| Isotope | Enrichment Level |

| ¹³C | ≥ 99% |

| ¹⁵N | ≥ 98% |

Table 1: Typical Isotopic Enrichment Levels for 2-Thiouracil-¹³C,¹⁵N₂.

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of 2-Thiouracil-¹³C,¹⁵N₂, based on established methods for synthesizing labeled pyrimidines.

Synthesis of [¹³C,¹⁵N₂]-Uracil

This initial step involves the chemical synthesis of the labeled uracil ring.

Materials:

-

[¹³C,¹⁵N₂]-Urea

-

[¹³C₂]-Bromoacetic acid

-

Potassium hydroxide

-

Sulfuric acid

-

Ethanol

Procedure:

-

A solution of [¹³C,¹⁵N₂]-urea and [¹³C₂]-bromoacetic acid in ethanol is prepared.

-

The mixture is refluxed in the presence of a base, such as potassium hydroxide, to facilitate the condensation reaction and ring closure.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted with sulfuric acid to precipitate the crude [¹³C,¹⁵N₂]-uracil.

-

The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

-

The crude product is purified by recrystallization from water or ethanol to yield pure [¹³C,¹⁵N₂]-uracil.

Thionation of [¹³C,¹⁵N₂]-Uracil to 2-Thiouracil-¹³C,¹⁵N₂

The synthesized labeled uracil is then converted to 2-thiouracil.

Materials:

-

[¹³C,¹⁵N₂]-Uracil

-

Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous pyridine or other suitable solvent

Procedure:

-

[¹³C,¹⁵N₂]-Uracil is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Lawesson's reagent or phosphorus pentasulfide is added portion-wise to the solution at room temperature.

-

The reaction mixture is heated to reflux and the progress is monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is treated with water and the resulting precipitate is collected by filtration.

-

The crude 2-Thiouracil-¹³C,¹⁵N₂ is purified by column chromatography on silica gel or by recrystallization to obtain the final product.

Biological Signaling Pathways

2-Thiouracil is known to interact with specific biological pathways, making it a compound of interest for therapeutic and research purposes.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

2-Thiouracil is a selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform.[1][2] It acts as a competitive inhibitor with a Ki of 20 μM.[3] The inhibition mechanism involves interference with the binding of the substrate L-arginine and the cofactor tetrahydrobiopterin (BH₄).[1] 2-Thiouracil also antagonizes the BH₄-induced dimerization of nNOS, which is essential for its enzymatic activity.[2] This selective inhibition of nNOS suggests potential therapeutic applications for conditions where aberrant nitric oxide production is implicated.

Caption: Inhibition of neuronal nitric oxide synthase (nNOS) by 2-Thiouracil.

Antithyroid Mechanism

The primary antithyroid effect of 2-thiouracil is the inhibition of thyroid hormone synthesis.[5] This is achieved by interfering with the action of the enzyme thyroid peroxidase (TPO).[5][6][7] TPO is crucial for the iodination of tyrosine residues on the thyroglobulin protein, a key step in the production of thyroxine (T₄) and triiodothyronine (T₃).[5] 2-Thiouracil acts as a substrate for the TPO-iodine complex, thereby competitively inhibiting the iodination of tyrosine.[7]

References

- 1. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. louisville.edu [louisville.edu]

- 6. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antithyroid agent - Wikipedia [en.wikipedia.org]

Physical and chemical characteristics of 2-Thiouracil-13C,15N2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Thiouracil-¹³C,¹⁵N₂, an isotopically labeled version of the biologically active 2-thiouracil molecule. This document details its properties, analytical methodologies, and key applications in research and development. The inclusion of stable isotopes allows for its use as an internal standard in quantitative mass spectrometry assays and as a tracer in metabolic studies. This guide is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their work.

Core Physical and Chemical Characteristics

2-Thiouracil-¹³C,¹⁵N₂ is a synthetic, stable isotope-labeled analog of 2-thiouracil, a compound known for its antithyroid properties.[1][2] The incorporation of one Carbon-13 and two Nitrogen-15 isotopes provides a distinct mass signature, making it an invaluable tool in various analytical applications without altering the fundamental chemical reactivity of the molecule.[3][4]

Quantitative Data Summary

The key physical and chemical properties of 2-Thiouracil-¹³C,¹⁵N₂ are summarized in the table below. Data for the unlabeled compound is also provided for reference where specific data for the labeled analog is not available.

| Property | Value | Reference |

| IUPAC Name | 2-thioxo-(2-¹³C,1,3-¹⁵N₂)1H-pyrimidin-4-one | [5][6][7] |

| Synonyms | Thiouracil-¹³C,¹⁵N₂; 2-thioxo-(2-¹³C,1,3-¹⁵N₂)-1H-pyrimidin-4-one | [5] |

| Molecular Formula | ¹³CC₃H₄¹⁵N₂OS | [3][5][6] |

| Molecular Weight | 131.13 g/mol | [3][5][6] |

| Accurate Mass | 131.0019 Da | [6][7] |

| Unlabeled CAS Number | 141-90-2 | [5][6][7] |

| Appearance | White or pale cream-colored crystalline powder (inferred from unlabeled) | [8][9] |

| Melting Point | >300 °C; ~340 °C with decomposition (for unlabeled) | [8][9] |

| Solubility | Sparingly soluble in water; soluble in alkaline solutions and DMSO (10 mM). | [1][8][10] |

| SMILES | O=C1[15NH]--INVALID-LINK--[15NH]C=C1 | [4][5][6] |

| InChI | InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1 | [5][6][7] |

| Isotopic Enrichment | Minimum: 99% ¹³C, 98% ¹⁵N (Varies by supplier) | [11] |

| Purity | ≥98% (Varies by supplier) | [11] |

Experimental Protocols

Detailed experimental protocols for the analysis of 2-Thiouracil-¹³C,¹⁵N₂ are typically developed in-house based on the specific application. However, this section outlines the general methodologies for its synthesis and characterization.

General Synthesis Pathway

The synthesis of unlabeled 2-thiouracil provides a template for its isotopic labeling. A common industrial method involves the condensation of an alkali metal formylacetic ester with thiourea.[12]

A potential synthesis for the labeled compound would follow these general steps:

-

Reaction Initiation: An ester of acetic acid is reacted with an ester of formic acid in the presence of an alkali metal alcoholate (e.g., sodium methylate) under an inert atmosphere.[12]

-

Formation of Intermediate: This reaction produces the corresponding alkali metal formylacetic ester.[12]

-

Condensation: The formylacetic ester intermediate is then reacted, without isolation, with isotopically labeled [¹⁵N₂]-thiourea in the presence of a caustic alkali.[12] The synthesis would require a custom synthesis of [¹³C]-formylacetic ester or a related precursor to incorporate the carbon label.

-

Hydrolysis: The resulting salt is hydrolyzed to form the final 2-Thiouracil-¹³C,¹⁵N₂ product.[12]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure and the specific positions of the ¹³C and ¹⁵N labels.

-

Methodology:

-

Dissolve a sample of 2-Thiouracil-¹³C,¹⁵N₂ in a suitable deuterated solvent, such as DMSO-d₆.

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁵N NMR spectra.

-

In the ¹³C NMR spectrum, the signal for the C2 carbon will be enhanced and will show coupling to the adjacent ¹⁵N atoms.

-

In the ¹⁵N NMR spectrum, two distinct signals corresponding to the labeled nitrogen atoms will be observed, exhibiting characteristic couplings.

-

The ¹H NMR will show protons coupled to the adjacent ¹⁵N nuclei, providing further structural confirmation.

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight, elemental composition, and isotopic purity.

-

Methodology:

-

Prepare a dilute solution of the compound in an appropriate solvent (e.g., acetonitrile/water).

-

Infuse the sample into a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap instrument using electrospray ionization (ESI).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

The resulting spectrum should show a prominent ion corresponding to the calculated accurate mass of 2-Thiouracil-¹³C,¹⁵N₂ (131.0019 Da).[6][7]

-

The isotopic distribution pattern should be compared with the theoretical pattern for the specified level of enrichment.

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the chemical purity of the compound.

-

Methodology:

-

Develop a reversed-phase HPLC method using a C18 column.

-

Prepare a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Run a gradient elution to separate the target compound from any impurities.

-

Detection can be performed using a UV detector (monitoring at a wavelength where the compound absorbs, typically around 260-280 nm) or coupled with a mass spectrometer (LC-MS).

-

Purity is calculated based on the relative peak area of the main component.

-

Applications and Mechanisms of Action

The primary utility of 2-Thiouracil-¹³C,¹⁵N₂ stems from its identity as a stable isotope-labeled analog of a bioactive molecule.

Workflow as a Tracer in Pharmacokinetic Studies

As a labeled compound, its most common application is as a tracer or internal standard in pharmacokinetic (PK) and metabolic studies, typically quantified using LC-MS/MS.

Caption: Workflow for using 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard in a typical pharmacokinetic study.

Inhibition of Thyroid Hormone Synthesis

Unlabeled 2-thiouracil is a well-documented antithyroid agent.[1][2] It functions by inhibiting thyroid peroxidase, the enzyme essential for iodinating tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones (T3 and T4). The labeled version can be used to study the mechanism and kinetics of this inhibition.

References

- 1. 2-Thiouracil: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. 2-Thiouracil - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thiouracil-13C,15N2 | CymitQuimica [cymitquimica.com]

- 6. Thiouracil-13C,15N2 | CAS | LGC Standards [lgcstandards.com]

- 7. Thiouracil-13C,15N2 | CAS | LGC Standards [lgcstandards.com]

- 8. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Thiouracil, 141-90-2, T7750, Assay =99 , Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound - Immunomart [immunomart.org]

- 11. schd-shimadzu.com [schd-shimadzu.com]

- 12. US3718649A - Process for thiouracil production - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mass Spectrum of 2-Thiouracil-¹³C,¹⁵N₂

This technical guide provides a comprehensive overview of the mass spectrum of the isotopically labeled compound 2-Thiouracil-¹³C,¹⁵N₂. Designed for researchers, scientists, and drug development professionals, this document details the expected mass spectral data, experimental protocols for its analysis, and the logical workflow involved in its characterization.

Introduction

2-Thiouracil is a sulfur-containing analog of the pyrimidine base uracil, known for its role as an antithyroid agent. The isotopically labeled version, 2-Thiouracil-¹³C,¹⁵N₂, incorporates one heavy carbon-¹³ and two heavy nitrogen-¹⁵ atoms. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as those used in pharmacokinetic studies and residue analysis in food products.[1][2][3] Understanding its mass spectrometric behavior is crucial for developing and validating such analytical methods.

Predicted Mass Spectrum Data

The mass spectrum of 2-Thiouracil-¹³C,¹⁵N₂ is predicted based on the known fragmentation of unlabeled 2-thiouracil. The introduction of stable isotopes results in a predictable mass shift of the parent ion and its fragments. The molecular weight of unlabeled 2-thiouracil is approximately 128.15 g/mol , while the labeled variant is approximately 131.13 g/mol .[1][4][5][6]

The primary fragmentation of 2-thiouracil under electron ionization involves the loss of a neutral molecule of isothiocyanic acid (HNCS) or related fragments, leading to characteristic product ions.[7][8] The table below summarizes the expected m/z values for the parent ion and major fragments of both unlabeled and labeled 2-thiouracil.

| Compound | Parent Ion (M+) [m/z] | Fragment Ion 1 [m/z] (Loss of S and H) | Fragment Ion 2 [m/z] (Loss of S) | Fragment Ion 3 [m/z] (C₃NH₃O⁺) |

| 2-Thiouracil | 128 | 95 | 96 | 69 |

| 2-Thiouracil-¹³C,¹⁵N₂ | 131 | 98 | 99 | 71 |

Note: The m/z values for 2-Thiouracil-¹³C,¹⁵N₂ are predicted based on the inclusion of one ¹³C and two ¹⁵N isotopes in the pyrimidine ring structure.

Experimental Protocols

The analysis of 2-Thiouracil-¹³C,¹⁵N₂, particularly when used as an internal standard, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for quantifying low levels of the analyte in complex matrices.[9][10][11]

Sample Preparation

-

Matrix Spiking : For use as an internal standard, a known concentration of 2-Thiouracil-¹³C,¹⁵N₂ is spiked into the biological matrix (e.g., plasma, urine, tissue homogenate) before sample extraction.[12]

-

Protein Precipitation : To remove proteins that can interfere with the analysis, a cold organic solvent such as acetonitrile or methanol is added to the sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[13]

-

Liquid-Liquid Extraction (Optional) : For further cleanup, a liquid-liquid extraction may be performed. The supernatant from the protein precipitation step is mixed with an immiscible organic solvent (e.g., ethyl acetate). The analyte and internal standard will partition into the organic layer, which is then separated and evaporated to dryness.[9]

-

Reconstitution : The dried extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid).[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation :

-

Column : A C18 reverse-phase column is commonly used for the separation of thiouracil and its analogs.[14]

-

Mobile Phase : A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typically employed.[14]

-

Flow Rate : A flow rate in the range of 0.2-0.5 mL/min is generally used.

-

Injection Volume : Typically 5-10 µL of the reconstituted sample is injected.[13]

-

-

Mass Spectrometry Detection :

-

Ionization Source : Electrospray ionization (ESI) is commonly used, often in negative ion mode for thiouracils, though positive mode can also be effective.[14]

-

Scan Mode : Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis. This involves selecting the precursor ion (the molecular ion of 2-Thiouracil-¹³C,¹⁵N₂) and monitoring for specific product ions.[14]

-

Precursor and Product Ions :

-

For 2-Thiouracil-¹³C,¹⁵N₂, the precursor ion would be m/z 131.

-

Product ions would be selected from the predicted fragments (e.g., m/z 98, 71). The specific transitions would need to be optimized experimentally.

-

-

Collision Energy : The collision energy in the collision cell of the mass spectrometer needs to be optimized to achieve the most abundant and stable fragmentation for the selected MRM transitions.

-

Visualizations

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantitative analysis of an analyte using 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard by LC-MS/MS.

Logical Relationship of Mass Spectrometry Components

Caption: Key components of a triple quadrupole mass spectrometer used for MRM analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preparation of Internal Standards for 2D-UPLC-MS/MS Quantification of Noncanonical DNA Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiouracil-13C,15N2 | CymitQuimica [cymitquimica.com]

- 5. Thiouracil-13C,15N2 | CAS | LGC Standards [lgcstandards.com]

- 6. 2-Thiouracil [webbook.nist.gov]

- 7. Ultrafast Photo-Ion Probing of the Relaxation Dynamics in 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissociative Photoionization of 2‑Thiouracil and 4‑Thiouracil: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of thyreostatic drugs in thyroid samples by liquid chromatography tandem mass spectrometry: comparison of two sample treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of 2-Thiouracil in Urine by Isotope Dilution Mass Spectrometry

Introduction

2-Thiouracil is a thyrostatic drug that has been used to promote weight gain in livestock. Its use in food-producing animals is banned in many regions, including the European Union, due to potential adverse health effects in consumers.[1] Regulatory monitoring requires sensitive and specific analytical methods for the detection and quantification of 2-thiouracil residues in biological matrices such as urine. Isotope dilution mass spectrometry is a highly accurate and precise technique for quantitative analysis, as it employs a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the quantification of 2-thiouracil in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution approach. An alternative gas chromatography-mass spectrometry (GC-MS) method is also presented. These methods are intended for researchers, scientists, and drug development professionals involved in food safety, toxicology, and pharmacokinetic studies.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS method described.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.07 µg/L | [2] |

| Limit of Quantification (LOQ) | 0.20 µg/L | [2] |

| Trueness/Recovery | 94 - 97% | [1] |

| Intra-day Precision (%RSD) | < 5% | [1] |

| Inter-day Precision (%RSD) | < 8% | [1] |

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of 2-thiouracil in urine is depicted in the following diagram.

Caption: LC-MS/MS workflow for 2-thiouracil quantification in urine.

Detailed Experimental Protocols

I. LC-MS/MS Method

This protocol is based on methodologies that utilize derivatization and a structurally similar deuterated internal standard for quantification.

1. Materials and Reagents

-

2-Thiouracil standard

-

Propylthiouracil-d5 (Internal Standard)

-

Hydrochloric acid (HCl)

-

Ethylenediaminetetraacetic acid (EDTA)

-

3-iodobenzyl bromide

-

Ammonium acetate

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., divinylbenzene-N-vinylpyrrolidone copolymer or C18)

-

Centrifuge tubes

-

Nitrogen evaporator

-

LC-MS/MS system with electrospray ionization (ESI) source

2. Sample Preparation

-

Sample Collection and Stabilization: Collect urine samples in appropriate containers. Upon receipt, thaw frozen samples and acidify to approximately pH 1 with HCl and add EDTA to stabilize the analytes.[1]

-

Internal Standard Spiking: To a 5 mL aliquot of the stabilized urine sample, add a known concentration of the propylthiouracil-d5 internal standard solution.

-

Derivatization: Add 3-iodobenzyl bromide solution to the sample, vortex, and incubate to allow for the derivatization of the thiouracil compounds.[1]

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge by washing with methanol followed by water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analytes with a high-organic solvent mixture (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Parameters

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Gradient: A suitable gradient to separate 2-thiouracil from matrix components.

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (method dependent)

-

MRM Transitions:

4. Quantification

Create a calibration curve by analyzing a series of calibration standards containing known concentrations of 2-thiouracil and a fixed concentration of the internal standard. The concentration of 2-thiouracil in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

II. GC-MS Method (Alternative)

This method involves a two-step derivatization process to increase the volatility of 2-thiouracil for gas chromatography.

1. Materials and Reagents

-

2-Thiouracil standard

-

Deuterated internal standard (e.g., synthesized using a deuterated derivatization agent)

-

Pentafluorobenzyl bromide (PFBBr)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Acetonitrile

-

Toluene

-

GC-MS system with an appropriate capillary column (e.g., DB-5ms)

2. Sample Preparation

-

Extraction: Perform a liquid-liquid or solid-phase extraction of the urine sample to isolate the analytes.

-

Derivatization:

-

The dried extract is first derivatized with pentafluorobenzyl bromide (PFBBr) under basic conditions.

-

This is followed by a second derivatization step using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate the remaining active hydrogens.

-

-

Internal Standard: A deuterated internal standard can be synthesized by derivatizing a known amount of 2-thiouracil standard with a deuterated silylating agent (e.g., d9-MSTFA).[4] This labeled standard is then added to the samples before derivatization.

3. GC-MS Parameters

-

GC Column: A non-polar or medium-polarity capillary column.

-

Injector: Splitless mode.

-

Oven Temperature Program: A temperature gradient to ensure separation of the derivatized analyte from other components.

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

-

MS Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-thiouracil and its deuterated analog.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the isotope dilution quantification process.

Caption: Logic of isotope dilution mass spectrometry for quantification.

References

- 1. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 2-Thiouracil-¹³C,¹⁵N₂ in Metabolic Flux Analysis of Cancer Cells

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid proliferation and survival.[1] Pyrimidine nucleotide synthesis is a critical pathway for DNA and RNA production, and its upregulation is frequently observed in cancer cells. Stable isotope tracing using compounds labeled with ¹³C and ¹⁵N has become a powerful tool for quantifying the activity of metabolic pathways, a technique known as Metabolic Flux Analysis (MFA).[2][3]

2-Thiouracil, a sulfur-containing analog of uracil, can be metabolized through the pyrimidine salvage pathway, leading to its incorporation into nucleotides and RNA.[4][5][6] By using 2-Thiouracil labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N₂), researchers can trace its metabolic fate and quantify the flux through the pyrimidine salvage pathway in cancer cells. This provides insights into the reliance of cancer cells on nucleotide salvage versus de novo synthesis, a distinction with significant therapeutic implications.

Principle of Application

2-Thiouracil-¹³C,¹⁵N₂ is supplied to cancer cells in culture. The labeled thiouracil is taken up by the cells and converted into 2-thio-uridine monophosphate (TUMP) by the enzyme uracil phosphoribosyltransferase (UPRT).[7] Subsequent phosphorylation steps convert TUMP into 2-thio-uridine diphosphate (TUDP) and 2-thio-uridine triphosphate (TUTP). TUTP can then be incorporated into newly synthesized RNA.

By using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the isotopologue distribution of these metabolites can be measured. The mass shift resulting from the ¹³C and ¹⁵N labels allows for the differentiation between metabolites derived from the labeled tracer and those from endogenous, unlabeled sources. This data, combined with metabolic modeling, enables the calculation of the rate (flux) of 2-Thiouracil incorporation into the nucleotide pool and RNA.

Potential Applications in Cancer Research and Drug Development

-

Quantifying Pyrimidine Salvage Pathway Activity: Directly measuring the flux through the pyrimidine salvage pathway can reveal its importance in different cancer types or under various conditions.

-

Identifying Therapeutic Targets: Cancer cells heavily reliant on nucleotide salvage may be more susceptible to inhibitors of this pathway. 2-Thiouracil-¹³C,¹⁵N₂ can be used to screen for drugs that modulate this pathway.

-

Assessing Drug Efficacy: The efficacy of drugs targeting de novo pyrimidine synthesis can be evaluated by measuring the compensatory flux through the salvage pathway.

-

Understanding Resistance Mechanisms: Alterations in nucleotide salvage flux may contribute to drug resistance. This tracer can be used to study these metabolic adaptations.

Hypothesized Metabolic Pathway of 2-Thiouracil-¹³C,¹⁵N₂

Caption: Hypothesized metabolic incorporation of labeled 2-Thiouracil into RNA.

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment. Culture in standard growth medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

Tracer Preparation: Prepare a stock solution of 2-Thiouracil-¹³C,¹⁵N₂ in sterile DMSO or water. The final concentration in the labeling medium will need to be optimized but can start in the range of 10-100 µM.

-

Labeling Medium: Prepare a custom growth medium for the labeling experiment. This is typically the standard growth medium lacking unlabeled uracil to maximize tracer incorporation.

-

Labeling: Once cells reach the desired confluency (typically 50-60%), aspirate the standard growth medium, wash the cells once with PBS, and add the pre-warmed labeling medium containing 2-Thiouracil-¹³C,¹⁵N₂.

-

Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of tracer incorporation. The optimal time will depend on the cell line's doubling time and metabolic rate.

Protocol 2: Metabolite Extraction

-

Washing: At each time point, place the 6-well plate on ice. Aspirate the labeling medium and wash the cell monolayer rapidly with 2 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites.

-

Quenching and Extraction: Immediately add 1 mL of ice-cold 80% methanol/20% water solution to each well to quench metabolic activity and extract intracellular metabolites.

-

Cell Lysis: Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[8]

-

Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried pellets at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of a solvent compatible with the chromatography method, such as 50% acetonitrile/50% water.[8]

-

Chromatography: Separate the metabolites using a liquid chromatography system. For polar pyrimidine metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.

-

Mass Spectrometry: Analyze the eluted metabolites using a high-resolution tandem mass spectrometer (e.g., Q-Exactive or triple quadrupole) operating in negative ion mode.

-

Data Acquisition: Use a Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method to detect and quantify the different isotopologues of uracil, 2-Thiouracil, and their phosphorylated derivatives. The mass transitions will be specific for the unlabeled (M+0) and labeled (M+3, assuming one ¹³C and two ¹⁵N atoms in the pyrimidine ring) forms of the metabolites.

Experimental Workflow

Caption: A streamlined workflow for MFA using labeled 2-Thiouracil.

Data Presentation: Hypothetical Quantitative Results

The following tables represent hypothetical data from an experiment comparing a control cancer cell line to one treated with a drug that inhibits de novo pyrimidine synthesis. The data shows the fractional contribution of the 2-Thiouracil-¹³C,¹⁵N₂ tracer to the intracellular pool of 2-Thio-UMP after 24 hours of labeling.

Table 1: Fractional Labeling of 2-Thio-UMP in Control vs. Drug-Treated Cells

| Cell Line/Condition | Labeled 2-Thio-UMP (M+3) Fraction (%) | Unlabeled 2-Thio-UMP (M+0) Fraction (%) |

| Cancer Cells (Control) | 15.2 ± 1.8 | 84.8 ± 1.8 |

| Cancer Cells + Drug X | 45.7 ± 3.5 | 54.3 ± 3.5 |

Table 2: Calculated Flux of 2-Thiouracil into the Nucleotide Pool

| Cell Line/Condition | Relative Flux (nmol/10⁶ cells/hr) |

| Cancer Cells (Control) | 5.8 ± 0.7 |

| Cancer Cells + Drug X | 18.3 ± 1.4 |

Data are presented as mean ± standard deviation from n=3 biological replicates. This data is illustrative and not from a published study.

Interpretation of Hypothetical Data

The tables illustrate that under normal conditions, the cancer cells exhibit a baseline level of 2-Thiouracil incorporation, reflecting the activity of the pyrimidine salvage pathway. Upon treatment with "Drug X," an inhibitor of the de novo synthesis pathway, the cells show a significant increase in the fractional labeling of 2-Thio-UMP. This leads to a calculated three-fold increase in the flux of 2-Thiouracil into the nucleotide pool. This result would suggest that the cancer cells compensate for the inhibition of de novo synthesis by upregulating the salvage pathway, a finding that could have important implications for the development of combination therapies.

References

- 1. Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 2-thiouracil in pyrimidine pathways leading to nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Metabolism Of 2-Thiouracil In Pyrimidine Pathways Leading To Nucleic A" by Mei Ying Wong [digitalcommons.library.uab.edu]

- 6. pnas.org [pnas.org]

- 7. RNA analysis by biosynthetic tagging using 4-thiouracil and uracil phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for dual metabolomics and proteomics using nanoflow liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring of Antithyroid Medications Using 2-Thiouracil-¹³C,¹⁵N₂

Introduction

Therapeutic Drug Monitoring (TDM) is a critical clinical practice for optimizing the dosing regimens of antithyroid drugs such as methimazole (MMI) and propylthiouracil (PTU). These medications are cornerstones in the management of hyperthyroidism, particularly in Graves' disease. Given their narrow therapeutic indices and the potential for significant side effects, maintaining optimal plasma concentrations is paramount for efficacy and patient safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is essential for accurate and precise quantification, as it effectively corrects for variability during sample preparation and analysis. This document outlines the application and protocols for using 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard in the LC-MS/MS-based TDM of antithyroid medications.

Core Applications

2-Thiouracil-¹³C,¹⁵N₂ is a stable isotope-labeled analog of 2-thiouracil, a compound structurally similar to the active antithyroid drug propylthiouracil (PTU). Its utility as an internal standard stems from its near-identical chemical and physical properties to the analyte of interest, with the key difference being its mass. This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, thereby providing a reliable reference for quantification.

Key applications include:

-

Therapeutic Drug Monitoring (TDM): Accurate measurement of plasma concentrations of antithyroid drugs like PTU and methimazole to ensure they are within the therapeutic range.

-

Pharmacokinetic (PK) Studies: Detailed characterization of the absorption, distribution, metabolism, and excretion of antithyroid medications in research and clinical trial settings.

-

Toxicology: Quantification of antithyroid drug levels in cases of suspected overdose or adverse drug reactions.

Signaling Pathway of Thionamide Antithyroid Drugs

Antithyroid drugs of the thionamide class, including propylthiouracil and methimazole, exert their therapeutic effect by inhibiting the synthesis of thyroid hormones. The primary target for these drugs is the enzyme thyroid peroxidase (TPO), which is crucial for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form triiodothyronine (T3) and thyroxine (T4).

Caption: Mechanism of action of thionamide antithyroid drugs.

Experimental Workflow for TDM

The general workflow for the therapeutic drug monitoring of antithyroid medications using LC-MS/MS with a stable isotope-labeled internal standard involves several key steps from sample collection to data analysis.

Caption: General workflow for TDM of antithyroid drugs.

Detailed Experimental Protocol

This protocol is a representative method for the quantification of propylthiouracil (PTU) in human plasma using 2-Thiouracil-¹³C,¹⁵N₂ as the internal standard.

1. Materials and Reagents

-

Propylthiouracil (PTU) reference standard

-

2-Thiouracil-¹³C,¹⁵N₂ (Internal Standard, IS)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free for calibration standards and quality controls)

2. Preparation of Stock and Working Solutions

-

PTU Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of PTU in 10 mL of methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 2-Thiouracil-¹³C,¹⁵N₂ in 1 mL of methanol.

-

PTU Working Solutions: Serially dilute the PTU stock solution with 50% methanol to prepare working solutions for calibration standards and quality controls.

-

IS Working Solution (1 µg/mL): Dilute the IS stock solution with 50% methanol.

3. Sample Preparation

-

To 100 µL of plasma sample (calibrator, QC, or patient sample), add 20 µL of the IS working solution (1 µg/mL).

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (analyte dependent) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

5. Mass Spectrometry Parameters (Representative)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Propylthiouracil (PTU) | 171.1 | 128.1 | 15 |

| 2-Thiouracil-¹³C,¹⁵N₂ (IS) | 132.1 | 87.1 | 20 |

Note: The specific m/z transitions and collision energies should be optimized for the instrument in use.

Quantitative Data and Method Performance

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the TDM of an antithyroid drug using a stable isotope-labeled internal standard.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 10 - 2000 ng/mL |

| Regression Model | Linear |

| Weighting | 1/x² |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | < 15 | < 15 | 85 - 115 |

| Low | 30 | < 15 | < 15 | 85 - 115 |

| Mid | 300 | < 15 | < 15 | 85 - 115 |

| High | 1500 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal |

The use of 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust and reliable method for the quantification of antithyroid medications. The detailed protocols and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. The high degree of accuracy and precision achievable with this methodology is crucial for optimizing patient care and advancing our understanding of antithyroid drug pharmacology.

Application Note: Quantitative Analysis of 2-Thiouracil in Bovine Urine for Export Monitoring

Introduction

2-Thiouracil (TU) is a thyrostatic drug that has been used to promote weight gain in cattle by inhibiting thyroid hormone production, leading to increased water retention.[1] Due to potential carcinogenic and teratogenic effects on consumers, its use in food-producing animals has been banned within the European Union (EU) since 1981.[2][3] Consequently, monitoring for TU residues in bovine urine is a critical component of food safety programs and a requirement for beef exports to the EU.[4]

A significant challenge in TU monitoring is its potential for natural occurrence. Animals fed a diet rich in cruciferous plants (Brassicaceae family), such as rapeseed or cabbage, can excrete low levels of TU in their urine.[1][5] This necessitates a highly sensitive and specific analytical method to accurately quantify TU concentrations and differentiate between illicit administration and natural dietary sources. This application note details a robust and validated method for the quantitative analysis of 2-thiouracil in bovine urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), suitable for regulatory monitoring. The method includes the analysis of related compounds, 4-thiouracil and 6-methyl-2-thiouracil, which can help determine the origin of the detected 2-thiouracil.[4][6]

Principle

The analytical method is based on the extraction and quantification of 2-thiouracil from bovine urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To enhance chromatographic retention and detection sensitivity, the protocol involves a derivatization step using 3-iodobenzyl bromide (3-IBBr).[1][4][6] An isotopically labeled internal standard is used to ensure accuracy and correct for matrix effects. The identification and quantification are performed using the highly selective Selected Reaction Monitoring (SRM) mode.

Experimental Protocols

1. Apparatus and Materials

-

Apparatus:

-

LC-MS/MS System (e.g., Triple Quadrupole Mass Spectrometer)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (U-HPLC) system

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., divinylbenzene-N-vinylpyrrolidone copolymer)[4]

-

Centrifuge, Vortex mixer, and pH meter

-

Analytical balance and calibrated pipettes

-

Heating block or water bath

-

-

Reagents and Standards:

-

2-Thiouracil (TU) analytical standard

-

4-Thiouracil and 6-methyl-2-thiouracil analytical standards

-

2-Thiouracil-¹³C,¹⁵N₂ (or other suitable isotopically labeled internal standard)

-

Methanol, Acetonitrile, Ethyl Acetate (HPLC or LC-MS grade)

-

Formic Acid, Hydrochloric Acid (HCl)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Phosphate buffer (pH 8.0)

-

Deionized water (≥18 MΩ·cm)

-

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve analytical standards of 2-thiouracil, 4-thiouracil, 6-methyl-2-thiouracil, and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol or a suitable solvent mixture to create a calibration curve (e.g., 1.0 to 100 µg/L).

3. Sample Collection and Stabilization

-

Collect approximately 40-100 mL of bovine urine.[5]

-

Immediately stabilize the sample to prevent analyte degradation by adding 37% hydrochloric acid and 0.25 M EDTA.[5][6]

-

Store the stabilized urine samples frozen at -20°C until analysis.[5]

4. Sample Preparation and Extraction

-

Thaw and Centrifuge: Thaw the stabilized urine sample and centrifuge to remove any particulate matter.

-

Aliquoting: Transfer 1 mL of the supernatant into a clean tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 100 µL of 100 µg/L solution) to the sample.[5]

-

pH Adjustment: Add 4 mL of 1 M phosphate buffer (pH 8.0) and vortex. Adjust the pH to 8.0 ± 0.5 with 0.1 M NaOH if necessary.[5]

-

Derivatization: Add the derivatization reagent, 3-iodobenzyl bromide (3-IBBr), and incubate (e.g., 1 hour at 40°C) to allow the reaction to complete.[6]

-

SPE Clean-up:

-

Condition the SPE cartridge (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) according to the manufacturer's instructions.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a suitable solvent like ethyl acetate.[6]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min (example)

-

Injection Volume: 10 µL[7]

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the derivatized analyte.

-

Acquisition Mode: Selected Reaction Monitoring (SRM). At least two specific precursor-product ion transitions should be monitored for each analyte for confirmation.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

Method Validation and Performance

The analytical method should be validated according to international guidelines such as Commission Implementing Regulation (EU) 2021/808.[5] The following tables summarize typical performance characteristics for this type of method.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Description |

|---|---|---|

| Decision Limit (CCα) | 1.40 µg/L | The concentration at and above which it can be concluded with a statistical certainty of 1-α that a sample is non-compliant.[5] |

| Detection Capability (CCβ) | 1.71 µg/L | The smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty of 1-β.[5] |

| Limit of Quantification (LOQ) | ~1.0 µg/L | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Linearity (R²) | ≥ 0.99 | The coefficient of determination for the calibration curve, indicating the linearity of the response over the tested concentration range.[2] |

Table 2: Accuracy and Precision Data

| Analyte | Concentration Level (µg/L) | Trueness (Recovery %) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |

|---|---|---|---|---|

| 2-Thiouracil | 10 | 94 - 97%[4] | < 5%[4] | < 8%[4] |

| 4-Thiouracil | 10 | 94 - 97%[4] | < 5%[4] | < 8%[4] |

| 6-Methyl-2-thiouracil | 10 | 94 - 97%[4] | < 5%[4] | < 8%[4] |

Data Interpretation and Regulatory Context

The presence of 2-thiouracil in bovine urine does not automatically confirm illegal administration. Low concentrations can result from diets containing Brassicaceae plants.[5][8]

-

Action Limit: While historically a threshold of 10 µg/L was often used, recent scientific opinions suggest that this may be too low, leading to false-positive results.[6][9] Some authorities are considering raising the action limit for bovine urine to 30 µg/L to better distinguish between natural occurrence and illicit use.[5][9]

-

Biomarker Analysis: To aid in interpretation, the presence of related thiouracils should be investigated. The presence of 6-methyl-2-thiouracil is considered an indicator of TU abuse, while 4-thiouracil is indicative of endogenous formation and does not increase during illegal treatment.[4][6]

Visualizations

Caption: Experimental workflow for 2-thiouracil analysis.

Caption: Logic for interpreting thiouracil findings.

References

- 1. hdb.ugent.be [hdb.ugent.be]

- 2. Validation of a quantitative method using liquid chromatography coupled to multiple mass spectrometry for thiouracil in feedstuffs used in animal husbandry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unambiguous identification of thiouracil residue in urine collected in non‐treated bovine by tandem and high‐resolution… [ouci.dntb.gov.ua]

- 4. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. tandfonline.com [tandfonline.com]

- 7. air.unimi.it [air.unimi.it]

- 8. researchgate.net [researchgate.net]

- 9. scicom.favv-afsca.be [scicom.favv-afsca.be]

Application of 2-Thiouracil-¹³C,¹⁵N₂ in Environmental Sample Analysis

Application Notes and Protocols

Introduction

2-Thiouracil, a sulfur-containing pyrimidine derivative, has been identified as an emerging contaminant of interest in environmental monitoring.[1][2][3][4][5] Its presence in the environment can be attributed to various sources, including its use as an antithyroid drug and its natural occurrence. Due to its potential for persistence and bioaccumulation, sensitive and accurate analytical methods are required for its quantification in environmental matrices such as water and soil. The use of stable isotope-labeled internal standards, such as 2-Thiouracil-¹³C,¹⁵N₂, is crucial for achieving high accuracy and precision in mass spectrometry-based analytical methods by compensating for matrix effects and variations in sample preparation and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Thiouracil-¹³C,¹⁵N₂ in the analysis of environmental samples. The methodologies described are intended for researchers, scientists, and professionals involved in environmental monitoring and analytical chemistry.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample prior to any sample preparation steps. The isotopically labeled internal standard, in this case, 2-Thiouracil-¹³C,¹⁵N₂, is chemically identical to the native analyte (2-thiouracil) and therefore behaves similarly during extraction, cleanup, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant throughout the analytical process, correcting for any losses or variations.

Application: Quantification of 2-Thiouracil in Water and Soil Samples

The primary application of 2-Thiouracil-¹³C,¹⁵N₂ in environmental analysis is as an internal standard for the quantification of 2-thiouracil in various environmental matrices, including surface water, groundwater, and soil. The following sections detail the experimental protocols for these applications.

Data Presentation: Expected Performance Characteristics

While specific quantitative data for the analysis of 2-thiouracil in environmental samples using 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard is not extensively available in the literature, the following table summarizes typical performance data for the analysis of similar emerging contaminants (e.g., pharmaceuticals, antimicrobials) in environmental matrices using isotope dilution LC-MS/MS. This data provides an indication of the expected performance of the methods described below.

| Parameter | Water Samples | Soil Samples |

| Limit of Detection (LOD) | 0.005 - 0.015 µg/L[6] | 0.5 - 2.0 µg/kg[7][8] |

| Limit of Quantification (LOQ) | 0.014 - 0.123 µg/L[6] | 1.0 - 20.0 µg/kg[7][8] |

| Recovery | 55% - 115%[6] | 72% - 97%[9] |

| Precision (RSD) | < 15% | < 20% |

Note: The values presented are for illustrative purposes and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

The following are detailed protocols for the analysis of 2-thiouracil in water and soil samples using 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard.

Protocol 1: Analysis of 2-Thiouracil in Water Samples

This protocol describes the extraction and analysis of 2-thiouracil from water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

-

2-Thiouracil analytical standard

-

2-Thiouracil-¹³C,¹⁵N₂ internal standard solution (e.g., 1 µg/mL in methanol)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 500 mg, 6 mL)

-

Glass fiber filters (0.7 µm)

2. Sample Preparation and Extraction

-

Collect water samples in clean glass bottles.

-

Filter the water samples through a 0.7 µm glass fiber filter to remove suspended solids.

-

To a 500 mL aliquot of the filtered water sample, add a known amount of the 2-Thiouracil-¹³C,¹⁵N₂ internal standard solution (e.g., 50 µL of a 1 µg/mL solution to achieve a final concentration of 100 ng/L).

-

Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of ultrapure water.[10]

-

Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, wash the cartridge with 6 mL of ultrapure water to remove interfering substances.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the retained analytes with 10 mL of methanol.[10]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for 2-thiouracil).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

2-Thiouracil: Precursor ion > Product ion (to be determined by direct infusion of the standard)

-

2-Thiouracil-¹³C,¹⁵N₂: Precursor ion > Product ion (to be determined by direct infusion of the internal standard)

-

-

4. Quantification

-

Create a calibration curve using standards of 2-thiouracil at different concentrations, with a constant concentration of the 2-Thiouracil-¹³C,¹⁵N₂ internal standard.

-

Calculate the ratio of the peak area of the 2-thiouracil to the peak area of the 2-Thiouracil-¹³C,¹⁵N₂ for each standard and sample.

-

Quantify the concentration of 2-thiouracil in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Analysis of 2-Thiouracil in Soil Samples

This protocol outlines the extraction and analysis of 2-thiouracil from soil samples using solvent extraction, solid-phase extraction cleanup, and LC-MS/MS.

1. Materials and Reagents

-

All materials and reagents listed in Protocol 1.

-

Citrate buffer (pH 4)

-

Diatomaceous earth or sand (optional, for sample homogenization)

2. Sample Preparation and Extraction

-

Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.[11]

-

Weigh 10 g of the homogenized soil sample into a centrifuge tube.

-

Spike the soil sample with a known amount of the 2-Thiouracil-¹³C,¹⁵N₂ internal standard solution.

-

Add 20 mL of an extraction solvent, such as a mixture of citrate buffer (pH 4) and methanol (1:1, v/v).[10]

-

Vortex the sample for 1 minute and then shake for 60 minutes.[10]

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction step (steps 4-7) on the soil pellet and combine the supernatants.

-

Dilute the combined supernatant with ultrapure water to reduce the organic solvent concentration before SPE.

-

Proceed with the solid-phase extraction cleanup as described in Protocol 1, steps 4-10.

3. LC-MS/MS Analysis and Quantification

-

Follow the LC-MS/MS analysis and quantification procedures as described in Protocol 1, sections 3 and 4.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of 2-thiouracil in environmental samples.

Caption: Workflow for the analysis of 2-thiouracil in water samples.

Caption: Workflow for the analysis of 2-thiouracil in soil samples.

Conclusion

The use of 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard is essential for the development of robust and reliable analytical methods for the quantification of 2-thiouracil in environmental samples. The protocols provided herein, based on established analytical techniques for similar emerging contaminants, offer a solid foundation for researchers to implement these methods in their laboratories. The detailed workflows and expected performance characteristics will aid in the successful application of 2-Thiouracil-¹³C,¹⁵N₂ for environmental monitoring and research. Further method development and validation will be necessary to establish specific performance parameters for different environmental matrices.

References

- 1. Occurrence of antibiotics as emerging contaminant substances in aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging Contaminants | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]

- 4. Emerging Contaminants in Water: A Review of Recent Research" on the occurrence, fate, and removal of emerging contaminants in water sources, highlighting recent developments in treatment technologies /A Review Article | The Peerian Journal [peerianjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of 29 Antimicrobial Compounds in Soil Using Newly Developed UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]

Application Notes and Protocols for 13C and 15N NMR Spectroscopy of 2-Thiouracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Nuclear Magnetic Resonance (NMR) spectroscopy in the structural characterization and analysis of 2-thiouracil derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Application Notes

Structural Elucidation and Verification

¹³C NMR spectroscopy is a powerful tool for the unambiguous structural verification of synthesized 2-thiouracil derivatives. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule. Key carbon signals, such as the thiocarbonyl (C2), carbonyl (C4), and the olefinic carbons (C5 and C6), resonate in distinct regions of the spectrum, allowing for straightforward confirmation of the core structure. Substituents on the pyrimidine ring induce predictable shifts in the carbon resonances, aiding in the confirmation of their position and electronic nature.

Investigation of Tautomerism

2-Thiouracil and its derivatives can exist in different tautomeric forms, primarily the thione-keto, thiol-keto, and thione-enol forms. The equilibrium between these tautomers is crucial for their biological activity and can be influenced by factors such as solvent and substitution. ¹⁵N NMR spectroscopy is particularly adept at studying this phenomenon. The chemical shifts of the nitrogen atoms (N1 and N3) are significantly different in each tautomeric form. By observing the ¹⁵N NMR spectrum, researchers can determine the predominant tautomer in a given environment. While direct detection of the low-abundance ¹⁵N nucleus can be challenging, indirect detection methods like Heteronuclear Multiple Bond Correlation (HMBC) are highly effective. The commercial availability of ¹³C and ¹⁵N isotopically labeled 2-thiouracil further facilitates these studies.[1]

Substituent Effects and Structure-Activity Relationship (SAR) Studies

The electronic effects of different substituents on the 2-thiouracil ring can be quantitatively assessed using ¹³C NMR. By correlating the ¹³C chemical shifts of the ring carbons with Hammett constants or other electronic parameters of the substituents, a deeper understanding of the electronic distribution within the molecule can be achieved. This information is invaluable for Structure-Activity Relationship (SAR) studies, where the goal is to correlate the chemical structure of a molecule with its biological activity. Understanding how substituents modulate the electronic properties of the 2-thiouracil core can guide the design of more potent and selective drug candidates.

Quantitative Data

The following table summarizes the ¹³C NMR chemical shifts for 2-thiouracil and two of its common derivatives, 6-methyl-2-thiouracil and 6-propyl-2-thiouracil. All data was recorded in DMSO-d₆.

| Compound | C2 (C=S) | C4 (C=O) | C5 | C6 | Substituent Carbons | Reference |

| 2-Thiouracil | ~175.0 | ~162.0 | ~105.0 | ~140.0 | - | [2] |

| 6-Methyl-2-thiouracil | 174.6 | 163.0 | 101.4 | 151.7 | CH₃: 18.2 | [3][4] |

| 6-Propyl-2-thiouracil | ~174.5 | ~161.5 | ~100.5 | ~156.0 | CH₂: ~35.0, CH₂: ~21.0, CH₃: ~13.5 | [5] |

Note: Chemical shifts are reported in ppm and are referenced to the solvent signal.

Experimental Protocols

Sample Preparation for ¹³C and ¹⁵N NMR

A standardized sample preparation protocol is crucial for obtaining high-quality and reproducible NMR spectra.

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

-